molecular formula C13H8N4O3 B5557837 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole

5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole

Cat. No.: B5557837
M. Wt: 268.23 g/mol
InChI Key: YKKMKYMLNAUMFB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the oxadiazole class of heterocyclic compounds, which are widely investigated for their diverse biological activities. Researchers value this compound for its potential as a multi-target agent in developing new therapeutic strategies. The structure incorporates both a 4-nitrophenyl and a 3-pyridyl moiety, a combination known to contribute to notable biological properties. The nitrophenyl group is a common feature in compounds studied for their potent antibacterial and antiproliferative effects. Recent studies on structurally related 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have demonstrated promising antibacterial activity against ESKAPE pathogens and Mycobacterium tuberculosis , with some derivatives exhibiting minimum inhibitory concentrations (MICs) lower than or comparable to standard antibiotics like ciprofloxacin . The pyridyl subgroup enhances the molecule's ability to interact with biological targets and has been associated with anticancer activity. A closely related analogue, N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, has shown significant in-vitro anticancer activity against SiHa (cervical cancer) cells, as confirmed through MTT and DAPI assays . The mechanism of action for such nitrophenyl-oxadiazole derivatives is complex and may involve targeting multiple pathways. Molecular docking studies of similar compounds indicate potential interactions with various oncoproteins, such as the E6 and E7 proteins of the human papillomavirus (HPV), and enzymes like nitroreductase and azoreductase . This multi-target profile makes 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole a valuable scaffold for researchers exploring new treatments for drug-resistant bacterial infections and specific cancers. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-5-3-9(4-6-11)13-15-12(16-20-13)10-2-1-7-14-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKMKYMLNAUMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 5 4 Nitrophenyl 3 3 Pyridyl 1,2,4 Oxadiazole

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties that govern the behavior of a molecule. For 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole, these analyses reveal the distribution of electrons, the energies of molecular orbitals, and the nature of intramolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Calculations for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole, typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p), provide optimized molecular geometry and various electronic parameters. africanjournalofbiomedicalresearch.com The optimized structure would reveal the planarity or torsion angles between the aromatic and heterocyclic rings. The presence of the nitro group and the pyridyl nitrogen significantly influences the electron density distribution across the molecule.

Table 1: Calculated Geometric Parameters for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-N (oxadiazole) 1.30 - 1.39
C-O (oxadiazole) 1.35 - 1.42
N-O (oxadiazole) 1.40 - 1.45
C-C (inter-ring) 1.45 - 1.50
**Bond Angles (°) ** O-C-N (oxadiazole) 105 - 110
C-N-N (oxadiazole) 108 - 112
Dihedral Angles (°) Pyridyl-Oxadiazole 10 - 25
Nitrophenyl-Oxadiazole 15 - 30

Note: The values presented are typical ranges observed for similar structures and would be precisely determined through specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole, the HOMO is expected to be localized on the more electron-rich regions, likely the pyridyl and oxadiazole rings, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties

Parameter Value (eV) Implication
HOMO Energy -6.5 to -7.5 Electron-donating capacity
LUMO Energy -2.0 to -3.0 Electron-accepting capacity
HOMO-LUMO Gap 4.0 to 5.0 High kinetic stability

Note: These values are estimations based on related compounds and would be refined by specific calculations.

Conformational Landscape and Energetic Profiling

The relative orientation of the pyridyl and nitrophenyl rings with respect to the central oxadiazole ring determines the conformational landscape of the molecule. Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angles connecting the rings. This analysis helps identify the most stable conformer (the global minimum on the potential energy surface) and any other low-energy conformers. The energetic barriers between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures. It is expected that the most stable conformation will exhibit a non-planar arrangement to minimize steric hindrance between the rings.

Spectroscopic Property Predictions and Correlations

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) and Raman spectra of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole. The calculated vibrational frequencies would correspond to specific bond stretching, bending, and torsional modes. For instance, characteristic peaks for the C=N and N-O stretching in the oxadiazole ring, the C-N stretching of the pyridyl group, and the symmetric and asymmetric stretching of the nitro group would be predicted. africanjournalofbiomedicalresearch.com

NMR Spectroscopy : The chemical shifts for ¹H and ¹³C NMR can also be calculated. These theoretical spectra can aid in the assignment of experimental NMR signals. The electron-withdrawing nature of the nitrophenyl group and the heteroaromatic character of the pyridyl and oxadiazole rings will have distinct effects on the chemical shifts of the protons and carbons in their vicinity.

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Wavenumber/Chemical Shift
IR (cm⁻¹) C=N stretch (oxadiazole) 1600 - 1650
N-O stretch (oxadiazole) 1100 - 1200
NO₂ symmetric stretch 1340 - 1360
NO₂ asymmetric stretch 1510 - 1530
¹H NMR (ppm) Pyridyl protons 7.5 - 9.0
Nitrophenyl protons 8.0 - 8.5
¹³C NMR (ppm) Oxadiazole carbons 160 - 175
Pyridyl carbons 120 - 150
Nitrophenyl carbons 125 - 150

Note: These are expected ranges and the precise values would be obtained from specific computational models.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to explore potential reaction mechanisms involving 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole. For example, the susceptibility of different sites to nucleophilic or electrophilic attack can be predicted using molecular electrostatic potential (MEP) maps. The MEP map would likely show negative potential around the nitrogen atoms of the pyridyl and oxadiazole rings and the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the aromatic rings.

Furthermore, computational methods can be used to model the transition states and reaction pathways for various chemical transformations, such as cycloaddition reactions or nucleophilic aromatic substitution. By calculating the activation energies for different potential mechanisms, the most favorable reaction pathway can be identified.

Transition State Characterization and Reaction Pathways

The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acyl amidoximes. mdpi.comresearchgate.net This process is typically a two-step synthesis: first, the O-acylation of an amidoxime (B1450833), followed by an intramolecular cyclization. mdpi.com For the specific synthesis of 5-(4-nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole, this would involve the reaction of pyridine-3-carboxamidoxime with a derivative of 4-nitrobenzoic acid (such as an acyl chloride or ester).

Computational studies, often employing Density Functional Theory (DFT), are used to elucidate the intricate details of these reaction pathways. The general mechanism proceeds as follows:

O-Acylation: An amidoxime is acylated to form an O-acyl amidoxime intermediate. This step is analogous to amide bond formation. mdpi.com

Cyclization: The O-acyl amidoxime undergoes an intramolecular cyclodehydration to form the 1,2,4-oxadiazole (B8745197) ring. researchgate.net

Theoretical calculations focus on identifying the transition state (TS) structures for the key cyclization step. This involves a nucleophilic attack from the amidoxime nitrogen onto the carbonyl carbon of the acyl group, followed by the elimination of a water molecule. Computational models can map the potential energy surface of this reaction, pinpointing the geometry of the transition state and the intermediate structures. For instance, studies on related heterocyclic formations show that the cyclization can be facilitated by catalysts (acid or base), which lower the energy of the transition state by protonating the leaving group or deprotonating the nucleophile.

Alternative synthetic routes, such as the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, also provide a pathway to 1,2,4-oxadiazoles. researchgate.net Computational analysis of these [3+2] cycloaddition reactions helps in understanding the regioselectivity and stereoselectivity of the ring formation, which is critical for ensuring the correct substitution pattern on the final oxadiazole ring.

Energetic Barriers and Reaction Kinetics

The feasibility and rate of a chemical reaction are governed by its energetic barriers, specifically the activation energy (Ea). Computational chemistry is a powerful tool for quantifying these barriers for the synthesis of 1,2,4-oxadiazoles. By calculating the energy difference between the reactants and the transition state, the activation energy for the rate-determining step—typically the intramolecular cyclization—can be determined.

These calculations have shown that the energy barrier for the thermal cyclization of O-acyl amidoximes can be significant, often requiring high temperatures. researchgate.net However, the reaction can be accelerated under basic conditions, which facilitate the deprotonation of the amidoxime nitrogen, or with dehydrating agents that promote the elimination of water. nih.gov

Kinetic studies, supported by computational modeling, explore how factors such as solvent, temperature, and catalysts influence the reaction rate. For example, theoretical models can simulate the effect of different solvents on the stabilization of the transition state, thereby predicting the optimal reaction conditions. Energetic data for generalized 1,2,4-oxadiazole syntheses provide a framework for understanding the formation of the title compound.

Table 1: Representative Energetic Properties of Energetic Materials Containing Oxadiazole Backbones

CompoundDecomposition Point (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
NTOM>240790924.80 nih.gov
NTOA>240745129.3 nih.gov
Hydrazinium Salt (11)-882235.1 frontiersin.org
Compound 3a338809927.14 rsc.org
Compound 3b368805426.53 rsc.org

Note: This table presents data for different energetic compounds containing oxadiazole rings to illustrate the energetic properties associated with this heterocycle, not for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole itself.

Bioisosteric Principles and Molecular Design Concepts

1,2,4-Oxadiazoles as Bioisosteres of Amide and Ester Linkages

The 1,2,4-oxadiazole ring is widely recognized as a non-classical bioisostere for both amide and ester functionalities. mdpi.comresearchgate.netnih.govnih.gov This substitution is a key strategy used by medicinal chemists to overcome common liabilities associated with amides and esters, such as poor metabolic stability and unfavorable pharmacokinetic properties. nih.gov

Metabolic Stability: Amide and ester groups are susceptible to hydrolysis by various enzymes in the body, such as proteases and esterases. researchgate.netnih.gov This can lead to rapid degradation of a drug molecule, reducing its half-life and efficacy. The 1,2,4-oxadiazole ring is significantly more resistant to enzymatic and chemical hydrolysis, thereby enhancing the metabolic stability and bioavailability of the drug candidate. researchgate.netnih.gov

Mimicking Key Interactions: Despite its structural difference, the 1,2,4-oxadiazole ring can effectively mimic the key physicochemical properties of amide and ester groups. It maintains a similar planar geometry and can participate in hydrogen bonding interactions, which are often crucial for binding to biological targets. researchgate.net The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide or ester. nih.govcambridgemedchemconsulting.com

Table 2: Comparison of Physicochemical Properties: Amide/Ester vs. 1,2,4-Oxadiazole

PropertyAmide/Ester Linkage1,2,4-Oxadiazole RingReference
Metabolic StabilitySusceptible to hydrolysisResistant to hydrolysis researchgate.netnih.gov
Hydrogen BondingAcceptor (C=O), Donor (N-H)Acceptor (N atoms) researchgate.netnih.gov
GeometryPlanarPlanar nih.gov
PolarityPolarModulates polarity, can reduce lipophilicity compared to some bioisosteres nih.govrsc.org

Rational Design Strategies for Enhanced Molecular Properties

The incorporation of a 1,2,4-oxadiazole moiety is a deliberate and rational design strategy aimed at optimizing a molecule's drug-like properties. Beyond enhancing metabolic stability, this heterocycle can be used to fine-tune other critical parameters.

Modulating Potency and Selectivity: The rigid, planar nature of the 1,2,4-oxadiazole ring serves as a constrained linker between different parts of a molecule. This can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity. rsc.orgresearchgate.net

Exploring Chemical Space and Intellectual Property: The use of bioisosteres like the 1,2,4-oxadiazole allows chemists to generate novel chemical entities with potentially improved properties while moving into new intellectual property space. nih.gov This is a critical aspect of modern drug discovery and development. nih.govsemanticscholar.org

Chemical Reactivity and Stability Profile

Reactivity Patterns of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by a relatively low level of aromaticity and a labile O-N bond, which renders it susceptible to various transformations. chim.it The carbon atoms of the ring exhibit electrophilic character, while the nitrogen at position 3 (N3) is nucleophilic. chim.it

One of the most significant reactions of the 1,2,4-oxadiazole nucleus is thermal and photochemical rearrangement. The Boulton-Katritzky rearrangement is a well-documented thermal process involving an internal nucleophilic substitution. chim.it This rearrangement involves the nucleophilic attack of a side-chain atom on the electrophilic N2 atom of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it

Furthermore, 1,2,4-oxadiazoles can undergo ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type rearrangements. For instance, certain 3-chloro-1,2,4-oxadiazoles react with nucleophiles at the C5 position, leading to ring opening and subsequent recyclization to form a different heterocyclic system. chim.it Similarly, polyfluoroaryl-1,2,4-oxadiazoles have been shown to undergo ANRORC-like rearrangements upon reaction with nucleophiles like hydrazine (B178648). chim.it

Under photochemical conditions, 1,2,4-oxadiazoles can also rearrange to other heterocyclic structures, such as 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles, through processes like the ring contraction-ring expansion (RCE) route or the internal-cyclization isomerization (ICI) route. chim.it

The C5 position of the 1,2,4-oxadiazole ring, where the nitrophenyl group is attached in the title compound, is susceptible to nucleophilic attack, which can lead to ring opening. chim.it

Transformations Involving the Nitrophenyl Group

The 4-nitrophenyl group attached to the C5 position of the oxadiazole ring is a key site for chemical modification, primarily through the reduction of the nitro group. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the phenyl ring and can be converted into a variety of other functional groups.

The most common transformation of an aromatic nitro group is its reduction to an amino group (-NH2) . This can be achieved using a wide range of reducing agents and conditions, including:

Catalytic hydrogenation: Using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO2). wikipedia.org

Metal-acid systems: Such as iron in acidic media. wikipedia.org

Other reducing agents: Including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and samarium. wikipedia.org

Partial reduction of the nitro group can also be achieved to yield other functionalities. For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can produce the corresponding hydroxylamine (B1172632) (-NHOH) . wikipedia.org Treatment of nitroarenes with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazine compounds. wikipedia.org Under specific conditions, reduction can also lead to the formation of azo compounds . wikipedia.org

The choice of reducing agent and reaction conditions is crucial for achieving the desired transformation and avoiding unwanted side reactions on the other parts of the molecule, such as the oxadiazole ring or the pyridyl moiety.

Reactions of the Pyridyl Moiety

The 3-pyridyl group, attached to the C3 position of the oxadiazole ring, offers another site for chemical reactions. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it basic and nucleophilic.

Common reactions involving the pyridine nitrogen include:

N-oxide formation: Oxidation of the pyridine nitrogen with reagents like peroxy acids can form the corresponding N-oxide.

Quaternization: Reaction with alkyl halides can lead to the formation of pyridinium (B92312) salts.

The pyridine ring itself is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions relative to the nitrogen. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. In the case of 3-substituted pyridines, the reactivity towards both electrophilic and nucleophilic attack is influenced by the nature of the substituent.

Thermal and Chemical Stability Studies

Thermal Stability: 3,5-Diaryl-1,2,4-oxadiazoles are known for their significant thermal stability. For instance, 3,5-diphenyl-1,2,4-oxadiazole (B189376) can be distilled at high temperatures (296 °C) and shows resistance to thermal fragmentation at temperatures up to 600 °C under flash vacuum pyrolysis (FVP) conditions. arkat-usa.org However, at even higher temperatures (above 300 °C in sealed systems or 700-800 °C under FVP), decomposition occurs, typically yielding nitriles and isocyanates. arkat-usa.org The thermal stability of energetic materials based on 1,2,4-oxadiazoles has also been noted. researchgate.netacs.org

Chemical Stability: The 1,2,4-oxadiazole ring is susceptible to cleavage under both acidic and basic conditions, particularly when unsubstituted or bearing certain activating groups. rroij.com The stability is generally enhanced by the presence of aryl substituents. rroij.com 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been reported to be unstable in the presence of acids and bases, undergoing rearrangement. nih.govresearchgate.net The stability of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole would therefore be dependent on the specific reaction conditions, with potential for ring opening under strong acidic or basic treatment.

The following table summarizes the expected stability based on related structures:

ConditionExpected Stability of the 1,2,4-Oxadiazole Ring
Thermal High, with decomposition at elevated temperatures.
Acidic Potentially unstable, may lead to ring cleavage.
Basic Potentially unstable, may lead to ring cleavage or rearrangement.

This data is extrapolated from studies on analogous 1,2,4-oxadiazole derivatives.

Mechanistic Aspects of Molecular Transformations

The transformations of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole are expected to proceed through well-established mechanistic pathways characteristic of its constituent moieties.

1,2,4-Oxadiazole Ring Transformations:

Boulton-Katritzky Rearrangement: This proceeds via an intramolecular nucleophilic attack on the N2 atom of the oxadiazole ring, facilitated by the polarized and easily cleavable O-N bond. chim.it The reaction is driven by the formation of a more stable heterocyclic system. chim.it

ANRORC-like Rearrangements: These mechanisms typically involve an initial nucleophilic addition to an electrophilic carbon of the oxadiazole ring (often C5), followed by ring opening to form an intermediate that subsequently cyclizes to a new heterocyclic product. chim.it A theoretical study on the ANRORC-like rearrangement of polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine indicated that the reaction proceeds through a spiro intermediate. researchgate.net

Thermal Decomposition: The thermal fragmentation of 3,5-diaryl-1,2,4-oxadiazoles at high temperatures can occur through different pathways. One proposed mechanism is a retro-1,3-dipolar cycloaddition to yield a nitrile and a nitrile oxide, with the latter rearranging to an isocyanate. arkat-usa.org An alternative one-step mechanism involving cleavage of the O-N and C-N bonds with concomitant aryl migration has also been suggested. arkat-usa.org

Nitrophenyl Group Reduction: The mechanism of nitro group reduction depends on the reducing agent and conditions. Catalytic hydrogenation involves the stepwise addition of hydrogen across the N-O bonds on the catalyst surface. Reductions with metals in acidic media proceed through a series of single electron transfer steps.

The following table outlines the key reactive sites and potential transformations of the title compound:

MoietyReactive Site(s)Potential Transformations
1,2,4-Oxadiazole N2, C3, C5, O-N bondBoulton-Katritzky rearrangement, ANRORC rearrangement, Photochemical rearrangement, Nucleophilic attack and ring opening, Thermal decomposition.
Nitrophenyl Nitro groupReduction to amine, hydroxylamine, or azo compound.
Pyridyl Pyridine NitrogenN-oxide formation, Quaternization.

This table is based on the general reactivity of the individual moieties.

Structure Property and Structure Reactivity Relationships

Influence of Substituent Effects on Molecular Topology and Electronic Distribution

The molecular structure and electronic properties of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole are profoundly influenced by its three core components: the 1,2,4-oxadiazole (B8745197) ring, the 3-pyridyl substituent, and the 5-(4-nitrophenyl) substituent.

The 1,2,4-oxadiazole ring itself is an electron-poor, planar aromatic system. nih.gov Its inherent nature is to act as an electron-withdrawing group. researchgate.net This effect is more pronounced at the C5 position than at the C3 position. nih.gov The presence of two strongly electron-withdrawing substituents, the 4-nitrophenyl group at C5 and the pyridyl group at C3, further depletes the electron density of the central ring.

Substituent Effects on Electronic Distribution:

4-Nitrophenyl Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both resonance and inductive effects. Its presence at the para-position of the phenyl ring significantly polarizes the entire substituent, drawing electron density away from the phenyl ring and, consequently, from the C5 position of the oxadiazole core. This strong electron-withdrawing nature is often crucial for the biological activity of related compounds, as it can promote bioreduction to form radicals. nih.gov

3-Pyridyl Group: The pyridine (B92270) ring is also an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This results in a net withdrawal of electron density from the C3 position of the oxadiazole ring. The nitrogen atom in the pyridyl ring also acts as a hydrogen bond acceptor, a key feature in molecular interactions.

The combination of these groups creates a molecule with a highly polarized electronic landscape. Computational studies on analogous pyridyl-oxadiazole systems confirm the potential for intramolecular charge transfer, where electron density is pulled from one part of the molecule to another. nih.gov In this specific compound, the electron density is drawn towards the nitrophenyl and pyridyl moieties, making the carbon atoms of the oxadiazole ring particularly electrophilic. researchgate.net

Molecular Topology: The connection of two bulky aryl substituents to the C3 and C5 positions of the oxadiazole ring generally results in a non-planar or twisted molecular conformation. Steric hindrance between the ortho-hydrogens of the phenyl and pyridyl rings and the atoms of the oxadiazole ring prevents free rotation. Crystallographic studies of similar disubstituted 1,2,4-oxadiazoles show significant dihedral angles between the plane of the central heterocycle and the flanking aromatic rings, often ranging from 4° to over 10°. This twisted topology can have significant implications for how the molecule packs in a solid state and interacts with biological targets.

Correlation of Structural Modifications with Chemical Stability and Reactivity

The stability and reactivity of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole are intrinsically linked to its electronic structure and the inherent properties of the 1,2,4-oxadiazole core.

Reactivity: The reactivity of the molecule is dominated by the electron-deficient nature of its constituent rings.

Electrophilic vs. Nucleophilic Attack: The oxadiazole ring's carbon atoms (C3 and C5) have low electron density and are thus resistant to electrophilic substitution but are susceptible to nucleophilic attack. nih.gov The strong electron-withdrawing effects of the nitrophenyl and pyridyl groups exacerbate this electrophilicity, making the ring carbons prime targets for nucleophiles, often leading to ring-opening reactions. researchgate.net

Reactivity of Substituents: The electron-withdrawing character of the 1,2,4-oxadiazole ring can increase the reactivity of the attached substituents. researchgate.net For example, it can influence the acidity of protons on adjacent alkyl groups or affect the substitution patterns on the aryl rings.

Structural modifications would predictably alter these properties. For instance, replacing the electron-withdrawing nitro group with an electron-donating group (e.g., methoxy) would increase the electron density on the phenyl and oxadiazole rings, likely reducing the electrophilicity of the C5 carbon and potentially altering the molecule's stability and reaction pathways. Similarly, changing the position of the nitrogen in the pyridyl ring (e.g., from 3-pyridyl to 2- or 4-pyridyl) would change the electronic influence on the C3 carbon and modify the molecule's ability to act as a ligand or hydrogen bond acceptor.

Principles of Molecular Recognition and Intermolecular Interactions

The specific arrangement of functional groups in 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole dictates its potential for non-covalent interactions, which are fundamental to its behavior in condensed phases and its ability to bind to biological targets.

Key Potential Intermolecular Interactions:

Interaction TypeDescriptionPotential Sites on the Molecule
Hydrogen Bonding The nitrogen atom of the 3-pyridyl ring is a strong hydrogen bond acceptor, capable of interacting with hydrogen bond donors like water, alcohols, or N-H groups in proteins.Pyridyl Nitrogen
π-π Stacking The electron-deficient 1,2,4-oxadiazole, pyridyl, and nitrophenyl rings can engage in π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions are crucial for crystal packing and binding to aromatic residues in proteins (e.g., phenylalanine, tyrosine). nih.gov1,2,4-Oxadiazole Ring, Pyridyl Ring, Nitrophenyl Ring
Dipole-Dipole Interactions The molecule possesses a significant dipole moment due to the highly polar nitro group and the electronegative atoms in the pyridyl and oxadiazole rings, leading to strong dipole-dipole interactions.Nitro Group (O-N-O), Oxadiazole Ring (C-O-N), Pyridyl Ring (C-N)
C-H···N/O Interactions Weak hydrogen bonds can form between C-H bonds on the aromatic rings and the nitrogen or oxygen atoms of the oxadiazole ring, the pyridyl nitrogen, or the nitro group oxygens of neighboring molecules.Aromatic C-H donors; Oxadiazole N/O, Pyridyl N, Nitro O acceptors

Studies on related pyridyl-oxadiazole hybrids have demonstrated the importance of these non-covalent forces. X-ray diffraction and computational analyses have confirmed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π interactions in the solid state. nih.gov The ability to form these varied and directional interactions makes the molecule a candidate for applications in crystal engineering and as a ligand for biological macromolecules, where precise orientation is key for activity. researchgate.netmdpi.com

Rational Design Principles for Tailored Chemical Behavior

The 1,2,4-oxadiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov The compound 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole can be viewed as a template that can be systematically modified to achieve a desired chemical or biological effect.

Principles for Rational Design:

Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of ester and amide groups. nih.gov This allows medicinal chemists to replace metabolically unstable ester or amide linkages in a drug candidate with the more robust oxadiazole ring, often improving pharmacokinetic properties like metabolic stability and bioavailability. nih.gov

Modulation of Electronic Properties: The chemical behavior can be fine-tuned by altering the substituents. As discussed, changing the electronic nature (from withdrawing to donating) or position of substituents on the phenyl and pyridyl rings can systematically alter the molecule's electron distribution, stability, and reactivity. nih.gov This is a core principle in structure-activity relationship (SAR) studies, where modifications are made to optimize a molecule's activity against a specific target, such as an enzyme or receptor. nih.gov

Optimization of Intermolecular Interactions: For drug design, the substituents can be chosen to maximize favorable interactions with a biological target. For example, if a target's binding pocket has a hydrogen bond donor, the position of the pyridyl nitrogen can be optimized to form a strong hydrogen bond. If the pocket is hydrophobic and aromatic, the aryl substituents can be modified to enhance π-stacking. Molecular docking studies are frequently used to guide this process. nih.gov

Scaffold Decoration: The core structure can be used as a central scaffold to which various other functional groups are attached. Research on 1,2,4-oxadiazoles has shown that adding different groups can lead to compounds with a wide range of biological activities, including potential as EGFR inhibitors, anti-Alzheimer's agents, and antiparasitic drugs. nih.govnih.govscielo.br The design of 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole derivatives, for instance, has led to the discovery of new antitumor agents. rsc.org

By applying these principles, the 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole structure can be rationally modified to create new molecules with precisely tailored properties for diverse applications in medicine and materials science.

Future Perspectives and Emerging Research Directions

Development of Eco-Friendly and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce environmental impact and enhance efficiency. nih.gov For the synthesis of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole, future research is anticipated to move beyond traditional methods, which often involve harsh reagents and generate significant waste.

Emerging eco-friendly approaches for the synthesis of 1,2,4-oxadiazoles that could be adapted for this specific compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various oxadiazole derivatives. nih.govacs.org The application of microwave irradiation to the condensation reaction between 4-nitrobenzamidoxime and nicotinic acid derivatives could offer a more sustainable route to the target molecule.

Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates and yields under milder conditions. nih.gov Exploring the use of ultrasound in the cyclization step to form the 1,2,4-oxadiazole (B8745197) ring could present a greener synthetic option.

Green Catalysts: The development and utilization of environmentally benign catalysts are central to sustainable chemistry. Research into solid acid catalysts, such as graphene oxide, has shown promise in the synthesis of 1,2,4-oxadiazoles, offering advantages like reusability and reduced environmental hazards. nih.gov The exploration of such catalysts for the synthesis of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole is a promising future direction.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of volatile organic solvents or in aqueous media is a key aspect of green chemistry. nih.gov Future synthetic strategies will likely focus on developing solvent-free reaction conditions or utilizing water as a benign solvent for the synthesis of this and related oxadiazoles (B1248032).

Synthetic Approach Potential Advantages for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole Synthesis Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions. nih.govacs.orgOptimization of microwave parameters (power, temperature, time).
Ultrasound-Mediated SynthesisEnergy efficiency, enhanced reaction rates, milder conditions. nih.govInvestigation of frequency and power effects on reaction outcomes.
Green CatalysisUse of reusable and non-toxic catalysts, reduced waste. nih.govDevelopment of novel solid acid or biocatalysts for cyclization.
Solvent-Free/Aqueous MediaElimination of hazardous organic solvents, improved safety profile. nih.govDesign of reaction conditions that promote solubility and reactivity in green solvents.

Exploration of Novel Chemical Transformations

The 1,2,4-oxadiazole ring, while relatively stable, can participate in a variety of chemical transformations, offering pathways to novel molecular architectures. chim.it The specific substituents on 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole—the nitrophenyl and pyridyl groups—provide additional handles for chemical modification.

Future research in this area could explore:

Ring Rearrangement Reactions: The 1,2,4-oxadiazole nucleus is known to undergo thermal and photochemical rearrangements, such as the Boulton-Katritzky rearrangement, to yield other heterocyclic systems. chim.itresearchgate.net Investigating these rearrangements for the title compound could lead to the discovery of new scaffolds with unique properties.

Functional Group Transformations: The nitro group on the phenyl ring is a versatile functional group that can be reduced to an amino group, which can then be further modified through diazotization and coupling reactions. This opens up possibilities for creating a diverse library of derivatives. The pyridyl nitrogen can be quaternized or oxidized, altering the electronic properties and potential applications of the molecule.

Cross-Coupling Reactions: The pyridyl ring can be functionalized using modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. This would allow for the fine-tuning of the molecule's steric and electronic properties.

Photochemical Reactions: The presence of the nitroaromatic system suggests that the molecule may exhibit interesting photochemical reactivity. Exploration of its behavior under UV or visible light irradiation could uncover novel photoreactions and light-responsive materials.

Transformation Type Potential Outcome for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole Research Direction
Ring RearrangementsFormation of novel heterocyclic systems. chim.itresearchgate.netSystematic study of thermal and photochemical reaction conditions.
Nitro Group ReductionAccess to amino-functionalized derivatives for further elaboration.Development of selective reduction methods that preserve the oxadiazole ring.
Pyridyl Group ModificationTuning of electronic properties and introduction of new functionalities.Exploration of N-alkylation, N-oxidation, and cross-coupling reactions.
Photochemical ReactionsDiscovery of light-induced transformations and photoresponsive behavior. Investigation of the compound's photostability and reactivity under various light sources.

Integration into Advanced Material Systems with Tunable Properties

The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the electronic characteristics of the nitrophenyl and pyridyl substituents, makes 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole a promising building block for advanced materials. lifechemicals.com

Future research is expected to focus on its incorporation into:

Liquid Crystals: The rod-like shape of many 1,2,4-oxadiazole derivatives is conducive to the formation of liquid crystalline phases. lifechemicals.com By modifying the substituents, it may be possible to design materials with specific mesophase behavior and tunable optical properties.

Luminescent Materials: Oxadiazole-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting and emissive properties. researchgate.net The combination of the electron-withdrawing nitrophenyl group and the heterocyclic pyridyl ring could lead to interesting photophysical properties, making the title compound a candidate for new luminescent materials.

Energetic Materials: The high nitrogen content and oxygen balance of some oxadiazole derivatives have led to their investigation as energetic materials. rsc.org While requiring careful and specialized handling, the energetic potential of the nitro-substituted title compound could be a subject of future investigation for controlled energy release applications.

Polymers and Dendrimers: The bifunctional nature of the molecule allows for its incorporation into larger macromolecular structures like polymers and dendrimers. This could lead to the development of materials with tailored thermal, mechanical, and electronic properties.

Material System Potential Role of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole Key Properties to Investigate
Liquid CrystalsAs a core mesogenic unit. lifechemicals.comPhase transition temperatures, birefringence, dielectric anisotropy.
Luminescent MaterialsAs an emitter or electron-transporting layer in OLEDs. researchgate.netPhotoluminescence quantum yield, emission wavelength, charge carrier mobility.
Energetic MaterialsAs a high-nitrogen, oxygen-rich component. rsc.orgThermal stability, sensitivity to impact and friction, energy output.
Polymers and DendrimersAs a monomeric building block.Polymerization behavior, thermal stability, and mechanical properties of the resulting macromolecules.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole can only be realized through a collaborative, interdisciplinary approach that bridges organic chemistry and materials science. Organic chemists can design and synthesize novel derivatives with precisely controlled structures, while materials scientists can characterize their physical properties and fabricate them into functional devices.

Future interdisciplinary research will likely involve:

Structure-Property Relationship Studies: A systematic investigation into how modifications to the molecular structure affect the material's properties is crucial. This involves synthesizing a library of related compounds and comprehensively characterizing their optical, electronic, and thermal properties.

Computational Modeling: Theoretical calculations can play a vital role in predicting the properties of new materials before they are synthesized, thus guiding the design of molecules with desired functionalities.

Device Fabrication and Testing: The integration of these novel materials into prototype devices, such as OLEDs or sensors, will be essential to evaluate their performance and potential for real-world applications.

Supramolecular Chemistry: The pyridyl group offers a site for hydrogen bonding and metal coordination, which can be exploited to create self-assembling supramolecular structures with ordered arrangements and unique properties.

The synergy between the synthetic capabilities of organic chemistry and the characterization and application expertise of materials science will be paramount in unlocking the full potential of 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole and related compounds in the development of next-generation technologies.

Q & A

What are the standard synthetic routes for 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclization reactions using precursors like nitriles and hydroxylamine derivatives. A common approach involves coupling 4-nitrobenzamide derivatives with 3-pyridyl-substituted amidoximes in polar aprotic solvents (e.g., DMF) under reflux conditions . Alternative routes include three-component cycloaddition reactions, where aryl nitriles, hydroxylamine, and carboxylic acid derivatives react in the presence of catalysts like EDC·HCl or HOBt to form the oxadiazole core . Reaction optimization may require adjusting stoichiometry, solvent choice, and temperature to achieve yields >80% .

Which spectroscopic techniques are essential for characterizing 5-(4-Nitrophenyl)-3-(3-pyridyl)-1,2,4-oxadiazole?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and pyridyl groups) and oxadiazole carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Identification of C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validation of C, H, N, and O content within ±0.4% of theoretical values .

How can researchers optimize reaction conditions to address low yields in synthesis?

Level: Advanced
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Selection : EDC·HCl or HOBt improves coupling efficiency in amidoxime-based routes .
  • Temperature Control : Reflux conditions (100–120°C) favor cyclization over decomposition .
  • Purification : Use preparative HPLC or column chromatography to isolate pure product from byproducts .

How should researchers analyze contradictory biological activity data across studies?

Level: Advanced
Methodological Answer:
Contradictions may stem from assay variability. Steps to resolve discrepancies:

  • Standardize Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and controls .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to assess potency thresholds .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. water) .

What computational methods aid in predicting the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina .
  • ADME Analysis : Tools like SwissADME assess solubility, permeability, and metabolic stability .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., nitro group electron-withdrawing nature) with activity trends .

What strategies are effective for modifying substituents to enhance pharmacological properties?

Level: Advanced
Methodological Answer:

  • Nitrophenyl Modifications : Replace nitro with electron-deficient groups (e.g., CF₃) to enhance metabolic stability .
  • Pyridyl Substitutions : Introduce methyl or methoxy groups to improve solubility or target selectivity .
  • Oxadiazole Core Tweaks : Replace oxygen with sulfur to study effects on bioactivity .

Which purification techniques are most effective post-synthesis?

Level: Basic
Methodological Answer:

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline product .
  • Preparative HPLC : Achieve >95% purity using C18 columns and acetonitrile/water gradients .

How can solubility issues in biological assays be addressed?

Level: Advanced
Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for improved bioavailability .

What safety protocols are critical when handling this compound?

Level: Basic
Methodological Answer:

  • Nitro Group Hazards : Avoid open flames; nitro compounds are potentially explosive .
  • Pyridyl Handling : Use fume hoods and PPE (gloves, goggles) due to irritant properties .

How to design experiments to study photophysical properties?

Level: Advanced
Methodological Answer:

  • UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity to assess π→π* transitions .
  • Fluorescence Quenching : Titrate with metal ions to study binding interactions .
  • Theoretical Calculations : Use TD-DFT to predict excited-state behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.